molecular formula C11H11FO4 B1447964 3-(2-Fluorophenyl)pentanedioic acid CAS No. 1267036-97-4

3-(2-Fluorophenyl)pentanedioic acid

Cat. No. B1447964
M. Wt: 226.2 g/mol
InChI Key: BUTAIJSEIBFAIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Fluorophenyl)pentanedioic acid, such as pinacol boronic esters, has been reported. Protodeboronation of these esters is a key step in their synthesis . The protodeboronation process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)pentanedioic acid consists of a phenyl ring with a fluorine atom at the second position, attached to a pentanedioic acid group. The molecular weight of this compound is 226.2 g/mol.


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are similar to 3-(2-Fluorophenyl)pentanedioic acid, has been studied. This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Development of Analytical Methods for PET Radiopharmaceuticals

Research has led to the development of sensitive analytical methods to characterize PET radiopharmaceuticals like Fluorine-18 labeled derivatives of 3-(2-Fluorophenyl)pentanedioic acid. These developments are crucial for clinical trials, ensuring the chemical identity, specific activity, and stereoisomer ratio of the final product. One study outlined a new rapid quantitative derivatization method for analyzing the aqueous formulated product of a prostate specific membrane antigen (PSMA) inhibitor ligand, enhancing its clinical applicability (Graham et al., 2013).

Prostate Cancer Imaging

Fluorinated derivatives of 3-(2-Fluorophenyl)pentanedioic acid have been synthesized and evaluated for their binding affinities to PSMA, demonstrating the potential of these compounds as radiolabeled tracers for prostate cancer detection and staging. The in vivo evaluation in mice models has shown specific binding to PSMA positive tumors, supporting further exploration of these compounds for clinical PET imaging of prostate cancer (Graham et al., 2012).

Enhancement of Drug Properties

The application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere has been explored to improve the properties of γ-secretase inhibitors. This research demonstrates the potential of structural modifications in enhancing drug characteristics like solubility, permeability, and metabolic stability, thereby improving their therapeutic efficacy (Stepan et al., 2012).

Synthesis and Structure Studies

The synthesis and structural analysis of related compounds, like 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione, provide insights into the molecular configuration and potential applications of 3-(2-Fluorophenyl)pentanedioic acid derivatives in material science and molecular engineering (Guo et al., 2014).

Renewable Bisphenols Synthesis

There's research into the regioselective synthesis of renewable bisphenols from 2,3-pentanedione, showcasing the potential of 3-(2-Fluorophenyl)pentanedioic acid derivatives in developing sustainable materials. This approach highlights the versatility of such compounds beyond medical imaging, extending to applications in material sciences and green chemistry (Schutyser et al., 2014).

Safety And Hazards

3-(2-Fluorophenyl)pentanedioic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-fluorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTAIJSEIBFAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)pentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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